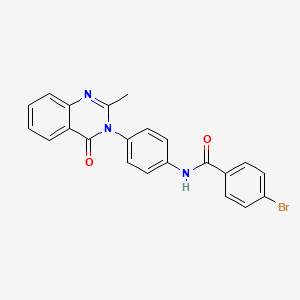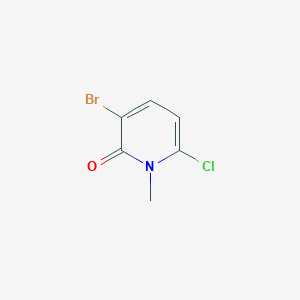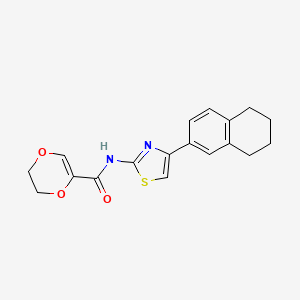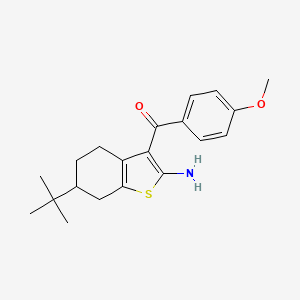
4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a chemical compound that belongs to the class of quinazolinone derivatives. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. PARP inhibitors have been extensively studied for their potential use in cancer therapy, as they can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antitumor Activities
Quinazolinone derivatives have been extensively studied for their biological activities, including antiviral and antitumor effects. One study focused on the synthesis and evaluation of 2,3-disubstituted quinazolin-4(3H)-ones, revealing their potential against a variety of viruses, such as HIV, HSV, and vaccinia viruses, with specific derivatives showing distinct antiviral activity (P. Selvam et al., 2010). Similarly, research on water-soluble analogues of quinazolin-4-one-based antitumor agents like CB30865 demonstrated their high growth-inhibitory activity and unique biochemical characteristics, such as delayed cell-cycle arrest, while improving solubility and cytotoxicity (V. Bavetsias et al., 2002).
Pharmacological Significance
The pharmacological significance of quinazolinone derivatives extends beyond antiviral and antitumor activities. Studies have shown that various 6-bromoquinazolinone derivatives possess anti-inflammatory, analgesic, and antibacterial properties (Ch. Rajveer et al., 2010). This broad spectrum of activity highlights the compound's potential in developing new therapeutic agents.
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of quinazolinone derivatives has also been a significant area of interest. For example, studies on the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines have proposed the formation of bromonium ylides as a key intermediate, showcasing the complex chemical interactions and potential for further chemical modifications (Jun He et al., 2016).
Antimicrobial Activity
Quinazolinones have also been investigated for their antimicrobial properties. Research on new quinazolinone derivatives has demonstrated potential as antibacterial and antifungal agents, providing a basis for the development of new antimicrobial treatments (N. Patel & A. R. Shaikh, 2011).
Eigenschaften
IUPAC Name |
4-bromo-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c1-14-24-20-5-3-2-4-19(20)22(28)26(14)18-12-10-17(11-13-18)25-21(27)15-6-8-16(23)9-7-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBXGGQAVZHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)
![(E)-N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2536282.png)
![Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate](/img/structure/B2536284.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2536286.png)
![Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2536292.png)

![2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2536296.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2536297.png)
![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)


![5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2536302.png)
